molecular formula C11H24N2O B13254167 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol

1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol

Cat. No.: B13254167
M. Wt: 200.32 g/mol
InChI Key: IKIHDPFQSAMURZ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is a tertiary amine-alcohol derivative featuring a cyclopentyl ring substituted with an aminomethyl group at the 1-position and a dimethylamino group at the 3-position of a propan-2-ol backbone.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-13(2)8-10(14)7-11(9-12)5-3-4-6-11/h10,14H,3-9,12H2,1-2H3

InChI Key

IKIHDPFQSAMURZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CC1(CCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol typically involves the reaction of cyclopentylmethylamine with 3-dimethylaminopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Dynamin Inhibition

Compound 8a and 8b [(S)- and (R)-1-(3,6-dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol]:

  • Structure: The dimethylamino-propan-2-ol backbone is linked to a dibromocarbazole group instead of a cyclopentyl-aminomethyl substituent.
  • Activity : Both enantiomers are potent inhibitors of clathrin-mediated endocytosis (IC50 = 2.3 ± 3.3 μM and 2.1 ± 1.7 μM, respectively) .

Antifungal Biofilm Inhibitors

IMB-H12 [1-(cyclopentylamino)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol]:

  • Structure: Shares a cyclopentylamino-propan-2-ol core but lacks the aminomethyl substitution and includes a bulky phenoxy group.
  • Activity : Inhibits Candida albicans biofilm formation by suppressing yeast-to-hyphal transition and adhesion-related genes .

Urea Derivatives with Cyclopentyl Motifs

Nevanimibe [1-(2,6-Diisopropylphenyl)-3-({1-[4-(dimethylamino)phenyl]cyclopentyl}methyl)urea]:

  • Structure: Contains a cyclopentylmethyl group attached to a urea scaffold and a dimethylaminophenyl substituent.
  • Application : Used in antifungal therapies due to its urea moiety, which disrupts fungal cell wall synthesis .
  • Comparison : The target compound’s propan-2-ol backbone and absence of a urea group suggest different mechanisms, possibly favoring adrenergic or neurotransmitter modulation.

Adrenergic Analogs

1-(3-(Dimethylamino)phenyl)propan-2-ol:

  • Structure: Features a dimethylamino-propan-2-ol backbone with a phenyl substituent instead of cyclopentyl.
  • Activity: Structural analogs like propranolol are β-blockers, highlighting the role of aromatic/cyclic substituents in receptor binding .
  • Comparison: The cyclopentyl-aminomethyl group in the target compound may reduce cardiotoxicity risks associated with phenyl-based analogs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituent Biological Activity IC50/Potency Application Source
Target Compound 3-(Dimethylamino)propan-2-ol 1-(Aminomethyl)cyclopentyl Not reported N/A Hypothetical: CNS modulation -
(S)-1-(3,6-Dibromocarbazol-9-yl)-propan-2-ol 3-(Dimethylamino)propan-2-ol 3,6-Dibromocarbazole Dynamin inhibition 2.3 ± 3.3 μM (CME inhibition) Endocytosis studies
IMB-H12 3-(Phenoxy)propan-2-ol Cyclopentylamino Antifungal biofilm inhibition Not quantified Antifungal drug development
Nevanimibe Urea scaffold Cyclopentylmethyl-dimethylaminophenyl Fungal cell wall disruption Not reported Antifungal therapy
1-(3-(Dimethylamino)phenyl)propan-2-ol 3-(Dimethylamino)propan-2-ol 3-Dimethylaminophenyl Adrenergic modulation (hypothetical) N/A β-blocker analogs

Research Implications and Gaps

  • Structural Optimization: The cyclopentyl-aminomethyl group in the target compound may improve blood-brain barrier penetration compared to carbazole or phenyl analogs, making it a candidate for neurological applications.
  • Mechanistic Studies : Further research is needed to elucidate its binding affinity for dynamin, adrenergic receptors, or fungal targets, leveraging methodologies from and .
  • Safety Profile : The absence of bromine or aromatic rings (cf. carbazole derivatives) could reduce off-target toxicity, warranting comparative in vivo studies.

Biological Activity

1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H24_{24}N2_2O, with a molecular weight of approximately 200.32 g/mol. The compound contains a cyclopentyl ring, an aminomethyl group, and a dimethylamino group, which contribute to its unique chemical behavior and biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylmethylamine with 3-dimethylaminopropanol under basic conditions, often using sodium hydroxide as a catalyst. The reaction conditions, including temperature and reaction time, can significantly influence the yield and purity of the final product .

Pharmacological Profile

This compound exhibits various biological activities that suggest potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 12.9 to 25.9 µM .
  • Neurological Effects : The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Research on related compounds indicates possible benefits in treating neurological disorders by modulating dopamine receptor activity .
  • Anti-inflammatory Potential : Some derivatives have demonstrated the ability to inhibit NF-κB activation, a key factor in inflammatory responses. Compounds structurally similar to this compound have shown promising anti-inflammatory effects in vitro .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • A study on aminomethyl derivatives revealed significant dopamine antagonist activity in both in vitro and in vivo settings. These compounds inhibited binding to D2 striatal receptors with potencies comparable to well-known antipsychotics like haloperidol .
  • Another investigation focused on the anti-inflammatory properties of cinnamic acid derivatives, where certain compounds exhibited notable inhibition of NF-κB activation, suggesting that modifications to the structure can enhance therapeutic efficacy against inflammation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
3-Dimethylamino-1-propanolLacks cyclopentyl ringSimpler structure; less potential for complex interactions
CyclopentylmethylamineContains cyclopentyl ringAmino group not attached to a propanol backbone
N,N-DimethylpropanolamineSimilar structure but different substituentsVariation in functional groups affecting activity

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